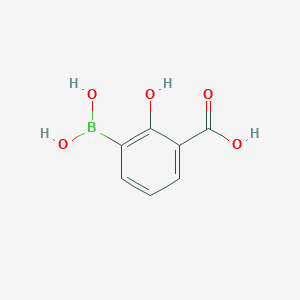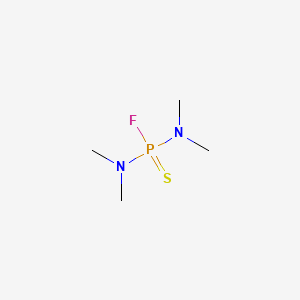
Phosphorodiamidothioic fluoride, tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is a chemical compound with the molecular formula C4H12FN2PS and a molecular weight of 170.189 g/mol. This compound is known for its unique structure, which includes a phosphinothioyl group bonded to a dimethylamino and a fluoro group. It is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine typically involves the reaction of dimethylamine with a fluoro-phosphinothioyl precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is scaled up using large reactors and automated systems to maintain consistent quality and yield. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out in a cleanroom environment to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphinothioyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of phosphinothioyl groups in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methylphosphinothioyl-N-methylmethanamine
- Dimethylaminophosphinothioyl fluoride
- Fluorophosphinothioyl dimethylamine
Uniqueness
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability compared to similar compounds.
Eigenschaften
CAS-Nummer |
918-47-8 |
|---|---|
Molekularformel |
C4H12FN2PS |
Molekulargewicht |
170.19 g/mol |
IUPAC-Name |
N-[dimethylamino(fluoro)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FN2PS/c1-6(2)8(5,9)7(3)4/h1-4H3 |
InChI-Schlüssel |
SXQXNXHZZIROMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=S)(N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


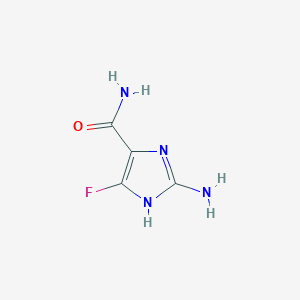


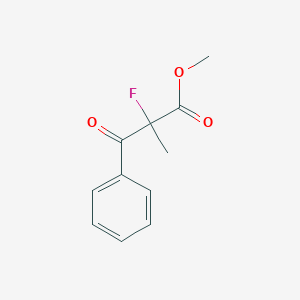
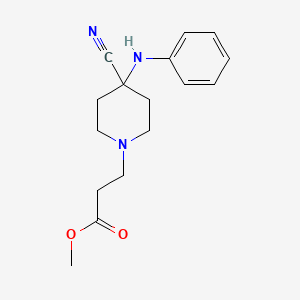
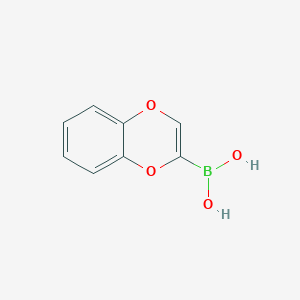
![[2-[(1S,2S,4R,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B15288607.png)
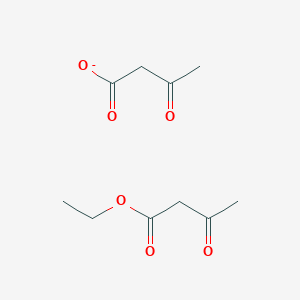
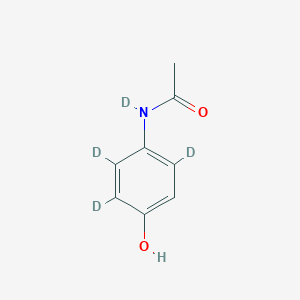
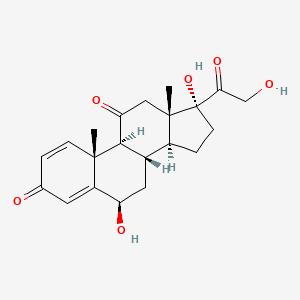

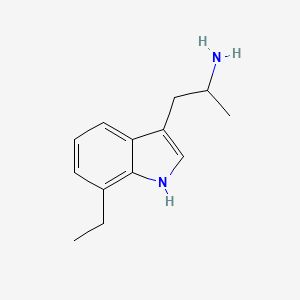
![4-O-[(2R,3S,4R,6S)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate](/img/structure/B15288651.png)
